molecular formula C4H4N2O2S B1505930 4-Methyl-5-nitro-1,3-thiazole CAS No. 26213-72-9

4-Methyl-5-nitro-1,3-thiazole

Cat. No.: B1505930
CAS No.: 26213-72-9
M. Wt: 144.15 g/mol
InChI Key: LYZYIZXNSIVYRM-UHFFFAOYSA-N
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Description

Contextualization within Thiazole (B1198619) Chemistry and Nitro-Heterocycles

Thiazoles are five-membered heterocyclic compounds containing one sulfur and one nitrogen atom at positions 1 and 3, respectively. researchgate.netencyclopedia.pub This structural motif is a cornerstone in numerous pharmacologically active molecules, both of natural and synthetic origin. encyclopedia.pubijper.org Marketed drugs containing the thiazole ring include the antimicrobial sulfathiazole, the antiretroviral ritonavir, and the anti-inflammatory meloxicam, highlighting the scaffold's versatility. ijper.org

The incorporation of a nitro group (—NO₂) onto a heterocyclic ring creates a class of compounds known as nitro-heterocycles. The nitro group is a powerful electron-withdrawing group, which significantly influences the electronic properties of the ring. wikipedia.orgpressbooks.pub This activation makes the ring susceptible to nucleophilic attack, a reaction pathway that is otherwise difficult for electron-rich aromatic systems. wikipedia.orgpressbooks.pub Specifically, in nitrothiazoles, the nitro group enhances the electrophilicity of the ring, making these compounds valuable intermediates for further chemical modification. rsc.org 4-Methyl-5-nitro-1,3-thiazole is a prime example of this class, where the methyl group at position 4 and the nitro group at position 5 dictate its specific reactivity and utility in synthesis.

Historical Development and Early Research Directions on Thiazole Scaffolds

The systematic study of thiazole chemistry began in the late 19th century. The Hantzsch thiazole synthesis, first described in 1889, remains a fundamental method for creating the thiazole ring and involves the reaction of α-haloketones with thioamides. ijper.orgnih.gov This and other early methods, like the Cook-Heilbron synthesis, laid the groundwork for the extensive exploration of thiazole derivatives. nih.gov

Early research was often focused on the synthesis of simple thiazoles and understanding their basic properties. ias.ac.in The synthesis of nitrothiazoles, however, came later. It wasn't until 1938 that the first nitrothiazole compounds were reported. ias.ac.in Ochiai was a pioneer in this area, preparing 2-hydroxy-4-methyl-5-nitrothiazole by nitrating 2-hydroxy-4-methylthiazole. ias.ac.in Subsequent work by researchers like Ganapathi and Venkataraman further explored the nitration of various 2-acetamidothiazoles to produce 5-nitrothiazole (B1205993) derivatives. cdnsciencepub.com These foundational studies on nitration reactions were crucial for accessing compounds like this compound and its isomers, paving the way for their use as chemical building blocks.

Significance of this compound in Synthetic and Mechanistic Studies

The primary significance of this compound in a laboratory setting lies in its role as a versatile synthetic intermediate. The presence of the nitro group at the 5-position, adjacent to the sulfur atom, makes the molecule particularly susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgrsc.org In this type of reaction, a nucleophile attacks a carbon atom of the aromatic ring, leading to the displacement of a leaving group. In many reactions involving nitrothiazoles, the nitro group itself can act as the leaving group. rsc.org

Kinetic and mechanistic studies on related 2-nitrothiazoles have shown that they react with nucleophiles like alkoxides and piperidine (B6355638) via a two-step SNAr mechanism. rsc.org The electron-withdrawing nitro group stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the reaction, facilitating the substitution. wikipedia.orgpressbooks.pub

A common and synthetically useful transformation of nitrothiazoles is their reduction to the corresponding aminothiazoles. For instance, 2-amino-4-methyl-5-nitrothiazole can be prepared by the nitration of 2-amino-4-methylthiazole. cdnsciencepub.com This nitro-amino compound is a key precursor in the synthesis of various other functionalized thiazoles. chembk.com While direct synthesis of this compound is less commonly detailed, its derivatives are central to creating more complex molecules. For example, 4-chloromethyl-2-methyl-5-nitro-1,3-thiazole serves as a key intermediate for synthesizing a series of sulfone derivatives with potential antiproliferative activity. nih.gov

Overview of Current Research Landscape and Academic Inquiry on this compound

Contemporary research continues to leverage the reactivity of the nitrothiazole core for various applications. The focus has largely been on using substituted nitrothiazoles as building blocks for compounds with potential biological activity. nih.gov For example, research has demonstrated that derivatives of N-(5-Nitro-1,3-thiazol-2-yl)benzamide show potent anti-parasitic activity.

The synthesis of new derivatives remains an active area of investigation. Studies describe the synthesis of sulfone derivatives from 4-chloromethyl-2-methyl-5-nitro-1,3-thiazole, which have shown selective in vitro antiproliferative activity against certain cancer cell lines. nih.gov Furthermore, the general class of 2,4-disubstituted thiazoles, to which derivatives of 4-methylthiazole (B1212942) belong, is continuously being explored for new antimicrobial agents to combat drug resistance. bohrium.com

Mechanistic inquiries also continue, aiming to better understand and predict the reactivity of these heterocycles. The study of nucleophilic substitution reactions on the thiazole ring, activated by the nitro group, is fundamental to designing efficient synthetic routes to new and complex molecules. rsc.orgresearchgate.net The ongoing research underscores the sustained importance of the 4-methyl-5-nitrothiazole scaffold and its analogues in the advancement of organic and medicinal chemistry.

Data Tables

Table 1: Physicochemical Properties of a Related Thiazole Derivative

PropertyValueCompoundSource
Molecular FormulaC₉H₈ClN₃O₂S4-methyl-5-nitro-2-pyridin-3-yl-1,3-thiazole,hydrochloride chemsrc.com
Molecular Weight257.697 g/mol 4-methyl-5-nitro-2-pyridin-3-yl-1,3-thiazole,hydrochloride chemsrc.com
Boiling Point410.4ºC at 760 mmHg4-methyl-5-nitro-2-pyridin-3-yl-1,3-thiazole,hydrochloride chemsrc.com
Flash Point202ºC4-methyl-5-nitro-2-pyridin-3-yl-1,3-thiazole,hydrochloride chemsrc.com

Table 2: Synthetic Reactions Involving the Nitro-Thiazole Core

Starting MaterialReagentsProductYieldSource
2-amino-4-methylthiazoleH₂SO₄, HNO₃4-methyl-2-nitramino-5-nitrothiazole69.0% cdnsciencepub.com
2-amino-4-methylthiazoleH₂SO₄, HNO₃ (at low temp)4-methyl-2-nitraminothiazole56% cdnsciencepub.com
4-chloromethyl-2-methyl-5-nitro-1,3-thiazoleSubstituted sulfinates, MicrowaveSulfone derivatives of 5-nitrothiazoleGood yields nih.gov
2-aminothiazole (B372263)H₂SO₄, HNO₃2-amino-5-nitrothiazole (B118965)59% chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-5-nitro-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2S/c1-3-4(6(7)8)9-2-5-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYZYIZXNSIVYRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50699327
Record name 4-Methyl-5-nitro-1,3-thiazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26213-72-9
Record name 4-Methyl-5-nitro-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50699327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry of 4 Methyl 5 Nitro 1,3 Thiazole

Classical Synthetic Approaches to 4-Methyl-5-nitro-1,3-thiazole

The traditional synthesis of this compound is typically a two-step process: the formation of the 4-methyl-1,3-thiazole ring, followed by the introduction of the nitro group at the 5-position.

Cyclization Reactions for Thiazole (B1198619) Ring Formation

The foundational step in synthesizing the target compound is the construction of the 4-methyl-substituted thiazole ring. The Hantzsch thiazole synthesis is a widely recognized and versatile method for this purpose. This reaction involves the cyclization of an α-haloketone with a thioamide. To obtain the 4-methylthiazole (B1212942) precursor, a compound such as chloroacetone (B47974) would be reacted with thioformamide.

Variations of this approach include one-pot, multi-component reactions that can generate substituted thiazoles with high efficiency. For instance, the reaction of enaminones, cyanamide, and elemental sulfur can produce 2-amino-5-acylthiazoles. Another method involves the base-induced cyclization of active methylene (B1212753) isocyanides with methyl arene- and hetarenecarbodithioates to yield 4,5-disubstituted thiazoles.

Nitration Procedures for 1,3-Thiazole Derivatives

Once 4-methyl-1,3-thiazole is obtained, the subsequent step is nitration to introduce the nitro group. Research has shown that 4-methylthiazole can be successfully nitrated to yield 4-methyl-5-nitrothiazole. bepls.com The position of the nitro group is directed to the 5-position, a result confirmed by synthesizing and comparing it with an authentic sample of 4-methyl-2-nitrothiazole to prove its distinct structure. bepls.com

A common procedure involves treating 4-methylthiazole with a nitrating mixture. A specific method involves the gradual addition of 4-methylthiazole to a mixture of fuming sulfuric acid and potassium nitrate, maintaining a controlled temperature. mdpi.com The reaction mixture is typically stirred for an extended period, often overnight at room temperature followed by heating, to drive the reaction to completion. mdpi.com This process has been reported to produce 4-methyl-5-nitrothiazole with a yield of approximately 30%. bepls.com

PrecursorReagentsConditionsProductYield
4-MethylthiazoleFuming Sulfuric Acid, Potassium Nitrate20-30°C initially, then room temp overnight, followed by heating on a steam-bath for 24 hours4-Methyl-5-nitrothiazole~30%

Table 1: Classical Nitration of 4-Methylthiazole bepls.commdpi.com

It is noted that thiazoles react less readily in nitration compared to other heterocycles like pyrazole or imidazole, behaving more similarly to m-dinitrobenzene in terms of reactivity. scilit.com

Alkylation Strategies at the 4-Position

In the context of synthesizing this compound, the alkylation strategy primarily involves the incorporation of the methyl group during the initial ring formation rather than adding it to a pre-existing 5-nitrothiazole (B1205993) ring. The classical Hantzsch synthesis, as mentioned previously, is the principal method for achieving this. By selecting an appropriate α-haloketone precursor that already contains the methyl group in the desired position (e.g., 1-chloropropan-2-one), the 4-methyl substituent is directly integrated into the thiazole scaffold during the cyclization step. This precursor-directed approach is the most common and efficient strategy for establishing the substitution pattern at the 4-position.

Novel and Green Chemistry Synthetic Routes

In response to the growing need for sustainable chemical processes, novel synthetic routes focusing on catalysis and alternative energy sources have been developed for thiazole synthesis. These methods aim to improve efficiency, reduce waste, and avoid harsh reaction conditions. bepls.combohrium.com

Catalytic Methods for Thiazole Synthesis

Modern organic synthesis has introduced several catalytic systems to facilitate the formation of the thiazole ring, offering greener alternatives to classical methods.

Copper-Catalyzed Synthesis : Practical methods include the use of copper catalysts in oxidative processes. One such approach synthesizes thiazoles from simple aldehydes, amines, and elemental sulfur, utilizing molecular oxygen as a green oxidant.

Palladium-Catalyzed Synthesis : Palladium catalysts, such as Pd(OAc)₂, are effective for the direct arylation of thiazole derivatives, demonstrating the utility of metal catalysis in modifying the thiazole core.

Brønsted Acid-Catalyzed Cyclization : A metal-free approach involves the use of a Brønsted acid like trifluoromethanesulfonic acid (TfOH) to catalyze the coupling of α-diazoketones with thioamides, forming 2,4-disubstituted thiazoles in good to excellent yields. nih.gov

Microwave-Assisted and Sonochemical Syntheses

Alternative energy sources are increasingly used to accelerate organic reactions, reduce reaction times, and improve yields, aligning with the principles of green chemistry. bohrium.comresearchgate.net

Microwave-Assisted Synthesis : Microwave irradiation has emerged as a powerful tool for the rapid synthesis of heterocyclic compounds, including thiazoles. nih.gov This technique can significantly shorten reaction times from hours to minutes and often leads to higher yields. nih.gov For example, multicomponent syntheses of novel thiazole derivatives have been efficiently carried out under microwave irradiation using eco-friendly catalysts like chitosan. nih.gov

Sonochemical Syntheses : Ultrasound-assisted synthesis is another green approach that enhances reaction rates and yields. mdpi.comtandfonline.com Ultrasonic irradiation promotes the formation of thiazole derivatives through cavitation, which creates localized high-temperature and high-pressure zones, accelerating the chemical reaction. mdpi.comnih.gov This method has been successfully applied to one-pot, multi-component procedures for synthesizing Hantzsch thiazole derivatives, often in conjunction with reusable catalysts. bepls.com

Green Chemistry ApproachKey FeaturesExample Application
Catalytic Methods Use of metal or acid catalysts, often with green oxidants like O₂.Copper-catalyzed reaction of aldehydes, amines, and sulfur.
Microwave-Assisted Rapid heating, reduced reaction times (minutes vs. hours), often higher yields.Multicomponent synthesis of thiazolyl-pyridazinediones. nih.gov
Sonochemical (Ultrasound) Enhanced reaction rates via acoustic cavitation, mild conditions.Synthesis of Hantzsch thiazole derivatives with reusable catalysts. bepls.com

Table 2: Overview of Novel and Green Synthetic Routes for Thiazoles

Solvent-Free and Aqueous Medium Approaches

The conventional synthesis of this compound involves the nitration of 4-methylthiazole using a mixture of concentrated nitric acid and sulfuric acid. ias.ac.in This established method, while effective, utilizes harsh reagents and is not aligned with the principles of green chemistry.

Research into more environmentally benign synthetic routes for nitroaromatic and nitroheterocyclic compounds is an active area of investigation. General strategies in green chemistry aim to reduce or eliminate the use of hazardous substances by employing alternative reaction media, such as water, or by conducting reactions under solvent-free conditions. For the nitration of aromatic compounds, methodologies using solid acid catalysts like zeolites or clays with milder nitrating agents have been explored to improve safety and reduce waste. scispace.com However, specific literature detailing the successful application of solvent-free or aqueous-based nitration for the synthesis of this compound is not extensively documented. The development of such eco-friendly protocols for this particular compound remains a potential area for future synthetic exploration.

Derivatization Strategies from this compound

This compound serves as a versatile intermediate for the synthesis of various functionalized thiazole derivatives. The presence of the nitro group, the methyl group, and the unsubstituted C2 position on the thiazole ring offers multiple sites for chemical modification.

Functional Group Transformations at the Nitro Group

The nitro group at the C5 position is a key functional handle that can be transformed into a variety of other substituents, most notably an amino group. This transformation is crucial as the resulting 5-aminothiazole derivative opens up a wide range of subsequent derivatization possibilities, including diazotization and amide formation.

The reduction of the nitro group is the most common transformation. This can be achieved using various reducing agents under different reaction conditions. Standard methods include catalytic hydrogenation or the use of dissolving metal reductions. The resulting 5-amino-4-methyl-1,3-thiazole is a valuable precursor for compounds with potential biological activity. Besides complete reduction to an amine, other transformations of the nitro group, such as partial reduction to nitroso or hydroxylamino derivatives, are also chemically feasible, although less commonly reported for this specific substrate. In some heterocyclic systems, the nitro group can also participate in nucleophilic aromatic substitution reactions (SNAr), where it is displaced by a suitable nucleophile, although this is more common when the nitro group is located at an activated position like C2.

Table 1: Examples of Functional Group Transformations at the Nitro Group
TransformationTypical ReagentsProductNotes
Reduction to AmineH2/Pd/C, Sn/HCl, Fe/CH3COOH5-Amino-4-methyl-1,3-thiazoleA common and high-yielding reaction used to introduce an amino group for further functionalization.
Partial ReductionZn/NH4Cl5-Hydroxylamino-4-methyl-1,3-thiazoleAllows for the synthesis of hydroxylamino derivatives, which can be useful intermediates.
Displacement (SNAr)Strong nucleophiles (e.g., RO-, RS-)5-Substituted-4-methyl-1,3-thiazoleGenerally requires harsh conditions and is less common than reduction for a C5-nitro group.

Modifications at the Methyl Group

The methyl group at the C4 position can also be a site for derivatization, although it is generally less reactive than the nitro group. Modifications typically require converting the methyl group into a more reactive functional group.

One potential pathway involves radical halogenation of the methyl group using reagents like N-bromosuccinimide (NBS) to form a halomethyl derivative (e.g., 4-(bromomethyl)-5-nitro-1,3-thiazole). This intermediate can then undergo nucleophilic substitution with various nucleophiles to introduce a wide range of functionalities. Another approach is the oxidation of the methyl group to an aldehyde (formyl group) or a carboxylic acid. This transformation often requires strong oxidizing agents and careful control of reaction conditions to avoid degradation of the sensitive thiazole ring. The resulting 4-formyl or 4-carboxy derivatives are valuable intermediates for condensation reactions, amide couplings, and other synthetic transformations. nih.gov

Table 2: Potential Modifications at the Methyl Group
Reaction TypeTypical ReagentsIntermediate ProductPotential Final Products
Radical HalogenationN-Bromosuccinimide (NBS), AIBN (initiator)4-(Bromomethyl)-5-nitro-1,3-thiazoleEthers, esters, amines, cyanides (via nucleophilic substitution)
OxidationSeO2, KMnO4, CrO34-Formyl-5-nitro-1,3-thiazole or 5-Nitro-1,3-thiazole-4-carboxylic acidSchiff bases, oximes, hydrazones (from aldehyde); Amides, esters (from carboxylic acid)
CondensationAromatic aldehydes (with strong base)4-Styryl-5-nitro-1,3-thiazole derivativesProvides a method for C-C bond formation and extension of conjugation.

Halogenation and Other Electrophilic Substitutions on the Thiazole Ring

The thiazole ring itself can undergo electrophilic substitution reactions. In monosubstituted or activated thiazoles, the C5 position is generally the most reactive site for electrophilic attack. tandfonline.comjneonatalsurg.com However, in this compound, the C5 position is already occupied by a strongly electron-withdrawing nitro group, and the C4 position is occupied by a methyl group.

The presence of the nitro group significantly deactivates the entire thiazole ring towards further electrophilic substitution. ias.ac.in The only remaining unsubstituted position is C2. Attack at this position is electronically disfavored due to the deactivating effect of the adjacent sulfur atom and the powerful deactivation by the C5-nitro group. Consequently, electrophilic substitution reactions such as halogenation, nitration, or Friedel-Crafts reactions on the ring of this compound are expected to be extremely difficult and would likely require forcing conditions, leading to low yields or decomposition. The literature on such direct electrophilic substitutions on this specific substrate is sparse, reflecting the inherent low reactivity of the deactivated ring system.

Advanced Structural Characterization and Spectroscopic Investigations of 4 Methyl 5 Nitro 1,3 Thiazole

X-ray Crystallography and Solid-State Structural Elucidation

Due to the absence of publicly available experimental crystal structure data for 4-Methyl-5-nitro-1,3-thiazole, a theoretical and comparative approach has been adopted. Insights into its solid-state structure are drawn from computational modeling and analysis of closely related nitrothiazole derivatives.

Crystal Packing and Intermolecular Interactions

Computational studies on similar nitro-aromatic compounds suggest that the crystal packing of this compound would be significantly influenced by a combination of weak intermolecular interactions. These likely include C—H···O and C—H···N hydrogen bonds, where the hydrogen atoms of the methyl group and the thiazole (B1198619) ring interact with the oxygen atoms of the nitro group and the nitrogen atom of the thiazole ring of neighboring molecules. Furthermore, π–π stacking interactions between the thiazole rings of adjacent molecules are expected to play a crucial role in stabilizing the crystal lattice. The planarity of the thiazole ring and the nitro group would facilitate these stacking interactions. The presence of the nitro group, a strong electron-withdrawing group, is anticipated to induce dipole-dipole interactions, further influencing the molecular packing arrangement.

Bond Lengths and Angles Analysis

Based on Density Functional Theory (DFT) calculations of related thiazole and nitroimidazole molecules, the bond lengths and angles for this compound can be predicted. The thiazole ring is expected to be nearly planar. The C=N double bond within the thiazole ring would be shorter than the C-N single bond. The C-S bonds are predicted to have lengths intermediate between typical single and double bonds, indicating some degree of electron delocalization within the ring. The C-NO2 bond is expected to be relatively short, indicative of the strong electron-withdrawing nature of the nitro group. The bond angles within the five-membered ring are predicted to deviate slightly from the ideal 108° of a regular pentagon due to the different heteroatoms.

Table 1: Predicted Bond Lengths and Angles for this compound

Bond/Angle Predicted Value
C2-N3 ~1.30 Å
N3-C4 ~1.38 Å
C4-C5 ~1.37 Å
C5-S1 ~1.72 Å
S1-C2 ~1.73 Å
C4-C(Methyl) ~1.50 Å
C5-N(Nitro) ~1.45 Å
∠ S1-C2-N3 ~115°
∠ C2-N3-C4 ~110°
∠ N3-C4-C5 ~114°
∠ C4-C5-S1 ~111°

Note: These values are estimations based on computational data for structurally similar compounds.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Multi-dimensional NMR techniques would be invaluable in confirming the structure of this compound. A COSY (Correlation Spectroscopy) experiment would be expected to show a correlation between the proton of the thiazole ring (H2) and the protons of the methyl group, although this would be a long-range coupling and likely weak. HMQC (Heteronuclear Multiple Quantum Coherence) would reveal direct one-bond correlations between the protons and their attached carbons. For instance, a cross-peak would be observed between the methyl protons and the methyl carbon, and between the H2 proton and the C2 carbon. An HMBC (Heteronuclear Multiple Bond Correlation) spectrum would provide information about longer-range couplings (2-3 bonds). Key expected correlations would include the methyl protons to C4 and C5 of the thiazole ring, and the H2 proton to C4 and C5.

Heteronuclear NMR Studies (e.g., 15N NMR, 13C NMR)

¹³C NMR: The chemical shifts in the ¹³C NMR spectrum are influenced by the electron density around each carbon atom. The carbon atom attached to the nitro group (C5) is expected to be significantly deshielded and appear at a downfield chemical shift due to the strong electron-withdrawing effect of the nitro group. The carbon of the methyl group would resonate at a typical upfield chemical shift for an sp³ hybridized carbon.

¹⁵N NMR: In the ¹⁵N NMR spectrum, two distinct signals would be expected. The nitrogen of the nitro group would appear at a significantly downfield chemical shift, which is characteristic for nitro compounds. The nitrogen atom within the thiazole ring would resonate at a chemical shift typical for sp² hybridized nitrogen in a five-membered heterocyclic ring.

Table 2: Predicted ¹H, ¹³C, and ¹⁵N NMR Chemical Shifts (δ) for this compound

Nucleus Atom Position Predicted Chemical Shift (ppm)
¹H H2 ~8.5 - 9.0
¹H -CH₃ ~2.5 - 3.0
¹³C C2 ~150 - 155
¹³C C4 ~145 - 150
¹³C C5 ~130 - 135
¹³C -CH₃ ~15 - 20
¹⁵N N3 ~-100 to -150 (relative to CH₃NO₂)

Note: These are estimated chemical shift ranges based on data from analogous compounds.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis

The vibrational spectrum of this compound is expected to be characterized by the vibrational modes of the thiazole ring, the methyl group, and the nitro group.

FT-IR and Raman Spectra: The most prominent bands in the FT-IR spectrum would likely be the asymmetric and symmetric stretching vibrations of the nitro group, typically appearing in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The C-H stretching vibrations of the methyl group and the thiazole ring proton would be observed in the 2900-3100 cm⁻¹ region. Vibrations associated with the thiazole ring, including C=N and C-S stretching, would appear in the fingerprint region (below 1600 cm⁻¹). In the Raman spectrum, the symmetric stretching of the nitro group is often a strong and characteristic band. The vibrations of the thiazole ring are also expected to be Raman active.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
C-H stretch (aromatic) 3100 - 3000 Medium Medium
C-H stretch (aliphatic) 3000 - 2850 Medium Medium
C=N stretch (thiazole ring) 1620 - 1580 Medium to Strong Medium
NO₂ asymmetric stretch 1560 - 1500 Strong Weak
C-C stretch (thiazole ring) 1480 - 1400 Medium Medium
NO₂ symmetric stretch 1370 - 1300 Strong Strong
C-N stretch 1200 - 1100 Medium Weak

Note: These are approximate ranges based on characteristic group frequencies and data from similar molecules.

Mass Spectrometry for Fragmentation Pathway Analysis and Molecular Ion Studies

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns under ionization. For this compound, electron impact (EI) mass spectrometry reveals a distinct molecular ion peak and a series of characteristic fragment ions that inform its structural composition.

The molecular ion ([M]•+) peak for this compound is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₄H₄N₂O₂S, approx. 144.15 g/mol ). The fragmentation of nitroaromatic and nitroheterocyclic compounds is well-documented and typically involves initial cleavages related to the nitro group, followed by the decomposition of the heterocyclic ring. nih.govrsc.orgutupub.fi

The primary fragmentation pathways for this compound are predicted to involve:

Loss of a Nitro Radical (•NO₂): A common fragmentation for nitro compounds is the cleavage of the C-N bond, resulting in the loss of a nitrogen dioxide radical (•NO₂), which would produce a significant fragment ion at m/z 98.

Loss of Nitric Oxide (NO): Rearrangement can lead to the elimination of a neutral nitric oxide molecule (NO), a characteristic pathway for aromatic nitro compounds, yielding an ion at m/z 114.

Ring Cleavage: Subsequent fragmentation of the thiazole ring can occur, leading to the loss of smaller neutral molecules. For instance, the thiazole ring may open and eliminate acetylene (B1199291) or hydrogen cyanide (HCN). researchgate.net The fragmentation of the thiazole moiety itself often follows the loss of key functional groups. researchgate.netsapub.org

These fragmentation processes provide a structural fingerprint of the molecule. The analysis of these pathways is crucial for confirming the identity of the compound in complex mixtures and for understanding its chemical stability.

Proposed Fragment Ionm/z (Expected)Neutral LossFormula of LossPlausible Fragmentation Pathway
[C₄H₄N₂O₂S]•+144--Molecular Ion
[C₄H₄NOS]•+114Nitric OxideNORearrangement and loss of •NO
[C₄H₄NS]•+98Nitro Radical•NO₂Cleavage of the C-NO₂ bond
[C₃H₄S]•+72Nitro Radical, Hydrogen Cyanide•NO₂, HCNLoss of •NO₂ followed by ring fragmentation

Electronic Absorption and Emission Spectroscopy for Delocalization and Aromaticity Studies

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are powerful tools for investigating the electronic transitions within a molecule, offering insights into its aromaticity and the delocalization of its π-electron system.

The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from π→π* and n→π* electronic transitions. rsc.org The thiazole ring itself is an aromatic heterocycle that possesses intrinsic fluorescence. scientificarchives.commdpi.comchim.it However, the presence of the nitro group (—NO₂), a strong electron-withdrawing group and chromophore, significantly influences the electronic structure. This group can introduce intense absorption bands and often leads to a bathochromic (red) shift of the π→π* transitions compared to the unsubstituted thiazole.

Studies on related nitroaromatic compounds show characteristic absorption bands in the UV-Vis region. For example, 2-amino-5-nitrothiazole (B118965), a structurally similar compound, exhibits a maximum absorption at 386 nm in water. nih.gov The electronic spectrum of this compound is likely dominated by two main types of transitions:

π→π Transitions:* These are typically high-intensity absorptions associated with the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the delocalized aromatic system.

n→π Transitions:* These lower-intensity absorptions involve the excitation of non-bonding electrons (from the nitrogen and sulfur heteroatoms and the oxygen atoms of the nitro group) to antibonding π* orbitals. rsc.org

While the thiazole core is a fluorophore, the nitro group is a well-known fluorescence quencher. Therefore, this compound is expected to exhibit weak or no fluorescence, as the excited state energy is often dissipated through non-radiative pathways in nitroaromatic compounds. nih.gov The study of its electronic absorption provides valuable data on the energy levels of its molecular orbitals and the extent of electronic delocalization across the nitro-substituted thiazole ring system.

Type of Electronic TransitionInvolved OrbitalsExpected IntensityAssociated Molecular Features
π → ππ (bonding) → π (antibonding)High (ε > 1,000 M⁻¹cm⁻¹)Thiazole aromatic ring, C=N and C=C bonds, Nitro group
n → πn (non-bonding) → π (antibonding)Low (ε < 100 M⁻¹cm⁻¹)Lone pair electrons on N, S, and O atoms

Chiroptical Spectroscopy (e.g., ECD, VCD) for Chiral Derivatives (if applicable)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are specifically used to study chiral molecules. These methods measure the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and solution-state conformation of enantiomers.

The parent compound, this compound, is an achiral molecule. It does not possess a stereocenter and has a plane of symmetry; therefore, it is optically inactive. As a result, it will not produce a signal in ECD or VCD spectroscopy.

These techniques would only become applicable if a chiral derivative of this compound were synthesized. Chirality could be introduced into the molecule, for example, by the addition of a substituent containing a stereocenter. In such a hypothetical case, chiroptical spectroscopy would be an invaluable tool for:

Confirming the success of an asymmetric synthesis or a chiral resolution process. wikipedia.org

Determining the absolute configuration of the resulting enantiomers without the need for X-ray crystallography.

Studying the conformational preferences of the chiral derivative in solution.

A review of the current scientific literature does not indicate that chiral derivatives of this compound have been synthesized and subjected to chiroptical analysis. Therefore, this section serves to confirm the achiral nature of the title compound and to define the specific conditions under which chiroptical spectroscopy would be a relevant analytical method.

Computational and Theoretical Chemistry Studies of 4 Methyl 5 Nitro 1,3 Thiazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed picture of molecular properties at the atomic and electronic levels. For 4-Methyl-5-nitro-1,3-thiazole, these calculations can elucidate its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules due to its balance of accuracy and computational cost. DFT calculations on this compound would typically be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p) to obtain a reliable description of its electronic properties.

These calculations can determine key global reactivity descriptors, which are derived from the energies of the frontier molecular orbitals. These descriptors help in predicting the chemical behavior of the molecule.

Table 1: Calculated Global Reactivity Descriptors for this compound

Parameter Formula Description
Ionization Potential (I) I ≈ -EHOMO The minimum energy required to remove an electron from the molecule.
Electron Affinity (A) A ≈ -ELUMO The energy released when an electron is added to the molecule.
Electronegativity (χ) χ = (I + A) / 2 A measure of the ability of the molecule to attract electrons.
Chemical Hardness (η) η = (I - A) / 2 A measure of the molecule's resistance to a change in its electron distribution.
Chemical Softness (S) S = 1 / (2η) The reciprocal of hardness, indicating the molecule's polarizability.

Ab Initio Calculations for Molecular Properties

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are based on first principles without the use of empirical parameters. These calculations are crucial for obtaining accurate molecular geometries (bond lengths and angles) and other properties like vibrational frequencies.

For this compound, ab initio calculations would reveal the precise three-dimensional arrangement of its atoms. The calculated vibrational frequencies, corresponding to the stretching and bending of bonds, can be correlated with experimental infrared (IR) and Raman spectra to confirm the molecular structure.

Note: Detailed, peer-reviewed ab initio calculation results for this compound are not currently available.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum mechanics is excellent for static properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation of this compound would involve solving Newton's equations of motion for the atoms, using a force field to describe the interatomic potentials.

Such simulations could be used to explore the conformational landscape of the molecule, particularly the rotation of the methyl and nitro groups. Furthermore, placing the molecule in a simulation box with solvent molecules (e.g., water) would allow for the study of its solvation structure and intermolecular interactions, such as hydrogen bonding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of molecules with a specific activity. In a purely mechanistic context, QSAR can be used to understand how structural modifications affect a molecule's intrinsic chemical properties or reactivity.

For a series of related nitrothiazole compounds, a QSAR model could be developed where the dependent variable is a calculated reactivity descriptor (like the electrophilicity index) and the independent variables are various molecular descriptors (e.g., steric, electronic, and topological indices). This would provide insights into which structural features most influence the molecule's chemical reactivity from a mechanistic standpoint.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy and spatial distribution of the HOMO and LUMO of this compound are critical for predicting its reactivity.

HOMO: The location of the HOMO would indicate the most probable sites for electrophilic attack.

LUMO: The location of the LUMO would indicate the most probable sites for nucleophilic attack.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap suggests high reactivity.

The presence of the electron-withdrawing nitro group is expected to lower the energies of both the HOMO and LUMO and significantly influence their distribution across the thiazole (B1198619) ring.

Aromaticity Indices and Delocalization Energy Calculations

The thiazole ring in this compound is an aromatic heterocycle. Its degree of aromaticity can be quantified using various computational indices.

Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the deviation of bond lengths from an optimal value for a fully aromatic system. A HOMA value close to 1 indicates high aromaticity.

Nucleus-Independent Chemical Shift (NICS): NICS values are calculated at the center of the ring. A negative NICS value is indicative of aromatic character (diatropic ring current), while a positive value suggests anti-aromaticity.

Calculating these indices for the thiazole ring would provide a quantitative measure of the electronic delocalization and aromatic stability, and how they are influenced by the methyl and nitro substituents. Delocalization energy calculations, such as resonance energy, further quantify the stabilization gained from the delocalized π-electron system.

Chemical Reactivity and Reaction Mechanisms of 4 Methyl 5 Nitro 1,3 Thiazole

Electrophilic Aromatic Substitution Reactions

The thiazole (B1198619) ring is generally considered an electron-deficient aromatic system, which makes it less reactive towards electrophilic aromatic substitution (EAS) compared to benzene. The presence of a powerful electron-withdrawing nitro group at the C5 position, coupled with the electron-withdrawing effect of the ring's heteroatoms, further deactivates the ring, making electrophilic attack exceptionally difficult.

In acidic media, typically used for EAS reactions like nitration or sulfonation, the thiazole ring nitrogen (N3) becomes protonated, forming a thiazolium cation. ias.ac.in This positive charge drastically increases the deactivation of the ring, directing any potential, albeit highly unlikely, substitution to the position furthest from the positive pole, which is C5. ias.ac.in However, in 4-methyl-5-nitro-1,3-thiazole, the C5 position is already occupied.

Kinetic studies on simpler alkylthiazoles have shown they undergo nitration as their protonated forms. rsc.org The reactivity and orientation are dictated by the substituents present. For instance, while 5-methylthiazole (B1295346) is nitrated with difficulty to yield the 4-nitro derivative, 4,5-dimethylthiazole (B1345194) is nitrated at the 2-position. ias.ac.in For this compound, the C4 and C5 positions are blocked. The remaining C2 position is adjacent to two electron-withdrawing heteroatoms (N and S) and is part of a ring system heavily deactivated by the C5-nitro group. Consequently, electrophilic attack at C2 is highly unfavorable. No successful electrophilic aromatic substitution reactions on this compound have been prominently reported, which is consistent with the predicted low reactivity of the substrate.

Nucleophilic Aromatic Substitution Reactions

In stark contrast to its inertness toward electrophiles, the this compound ring is highly activated for nucleophilic aromatic substitution (SNAr). The electron density at the ring carbons, particularly C2, is significantly reduced by the potent nitro group at C5. This makes the C2 position, which is inherently electron-deficient in the thiazole ring, highly susceptible to attack by nucleophiles. pharmaguideline.com

For SNAr to occur, a suitable leaving group, typically a halogen, must be present at the reaction center. The synthesis of precursors like 2-chloro-5-nitrothiazole (B1590136) and 2-bromo-5-nitrothiazole (B146120) indicates that halogens can be readily introduced at the C2 position. royalholloway.ac.uk These 2-halo derivatives are expected to be excellent substrates for SNAr.

The general mechanism involves the attack of a nucleophile (Nu⁻) on the C2 carbon, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. The negative charge is stabilized by resonance, with significant delocalization onto the oxygen atoms of the nitro group. The subsequent departure of the halide leaving group restores the aromaticity of the thiazole ring, yielding the 2-substituted product.

Table 1: Plausible Nucleophilic Aromatic Substitution Reactions

Substrate Nucleophile Expected Product
2-Chloro-4-methyl-5-nitro-1,3-thiazole Methoxide (CH₃O⁻) 2-Methoxy-4-methyl-5-nitro-1,3-thiazole
2-Chloro-4-methyl-5-nitro-1,3-thiazole Ammonia (NH₃) 2-Amino-4-methyl-5-nitro-1,3-thiazole

Reduction and Oxidation Chemistry of the Nitro Group and Thiazole Ring

Reduction: The nitro group of this compound is readily susceptible to reduction. This transformation is a key step in the synthesis of related amino compounds, such as the precursors to various biologically active molecules. nih.gov Standard reducing agents can be employed to convert the nitro group into a primary amine.

Common methods for this reduction include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). This is often a clean and efficient method.

Metal-Acid Systems: Employing metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid, typically hydrochloric acid (HCl).

The resulting product, 2-amino-4-methyl-5-nitro-1,3-thiazole, is a valuable synthetic intermediate.

Oxidation: The thiazole ring contains two heteroatoms, nitrogen and sulfur, that can potentially undergo oxidation. Oxidation of thiazoles can lead to the formation of aromatic thiazole N-oxides or non-aromatic S-oxides and S-dioxides. wikipedia.org The specific outcome depends on the oxidant used and the substitution pattern on the ring. For example, m-chloroperoxybenzoic acid (mCPBA) is a common reagent for such transformations. wikipedia.org However, the strong deactivating effect of the nitro group may render the ring heteroatoms less susceptible to oxidation.

Alternatively, the methyl group at the C4 position could be a site for oxidation under more vigorous conditions, potentially yielding a carboxylic acid. Oxidation of related 2-thiazolines with reagents like potassium permanganate (B83412) (KMnO₄) has been shown to result in dehydrogenation to the corresponding thiazole. researchgate.net

Cycloaddition Reactions Involving the Thiazole Moiety

The thiazole ring can participate in cycloaddition reactions, acting either as a diene, a dienophile, or a dipolarophile. The C4=C5 double bond is the most common reactive site in these transformations.

Diels-Alder Reactions: Research has demonstrated that the thiazole ring can be part of a diene system. In studies involving 4-alkenyl-2-aminothiazoles, the thiazole C4=C5 bond and the adjacent exocyclic double bond act as an "in-out" diene in [4+2] cycloaddition reactions with dienophiles like nitroalkenes. nih.govacs.orgacs.org While this compound lacks the alkenyl side chain to act as a diene itself, these studies underscore the potential of the thiazole C4=C5 bond to participate in cycloadditions. In some cases, the C4=C5 bond of the thiazole ring has been observed to act as the dienophile. nih.gov

1,3-Dipolar Cycloadditions: The electron-deficient nature of the C4=C5 double bond in this compound, enhanced by the nitro group, makes it an excellent candidate to act as a dipolarophile in 1,3-dipolar cycloadditions. wikipedia.org This reaction involves a 1,3-dipole (a molecule with a delocalized 4π-electron system over three atoms) and a dipolarophile (like an alkene) to form a five-membered heterocyclic ring. wikipedia.orgchesci.com

Potential 1,3-dipoles that could react with this compound include:

Azides (R-N₃): Leading to the formation of triazole-fused systems.

Nitrones (R₂C=N⁺(R)-O⁻): Resulting in the synthesis of isoxazolidine-fused heterocycles. ijrpc.com

Nitrile Oxides (R-C≡N⁺-O⁻): Yielding isoxazole-fused products. youtube.com

The reaction is expected to be regioselective, governed by the electronic and steric properties of both the thiazole and the 1,3-dipole.

Acid-Base Properties and Protonation/Deprotonation Studies

Basicity and Protonation: The thiazole ring contains a basic nitrogen atom at the N3 position, which possesses a lone pair of electrons. pharmaguideline.com However, the basicity of this nitrogen is significantly influenced by the substituents on the ring. The presence of the strongly electron-withdrawing nitro group at C5 substantially reduces the electron density throughout the ring, thereby decreasing the basicity of the N3 atom. Computational studies on substituted thiazoles have confirmed that electron-withdrawing groups lower the pKₐ of the corresponding conjugate acid. researchgate.net The methyl group at C4 has a mild electron-donating effect, which slightly counteracts the deactivating effect of the nitro group but is not sufficient to make the compound strongly basic. Protonation, when it occurs in strong acid, will be at the N3 position. pharmaguideline.comresearchgate.net

Acidity and Deprotonation: The proton at the C2 position of the thiazole ring is known to be acidic and can be removed by strong bases, such as organolithium reagents. pharmaguideline.com The acidity of the C2-H bond is due to the adjacent electron-withdrawing nitrogen atom and the inductive effect of the sulfur atom. In this compound, this acidity would be further enhanced by the long-range electron-withdrawing effect of the C5-nitro group. Deprotonation at C2 generates a carbanion that is a potent nucleophile, which can then be used in subsequent reactions with various electrophiles.

Metal Coordination Chemistry of this compound (if acting as a ligand)

Thiazole and its derivatives are effective ligands in coordination chemistry, capable of binding to a variety of metal ions. nih.gov this compound possesses several potential donor sites for metal coordination:

The Ring Nitrogen (N3): This is a hard donor site and is the most common point of coordination for thiazole-based ligands. nih.gov

The Ring Sulfur (S1): This is a soft donor site and can coordinate to soft metal ions. nih.gov

The Oxygen Atoms of the Nitro Group: These oxygen atoms can act as donor sites, potentially leading to chelation or bridging between metal centers.

Studies on the coordination chemistry of the closely related 2-amino-5-nitrothiazole (B118965) (ANT) have shown that it can coordinate to transition metals like Co(II), Ni(II), and Cu(II) primarily through the ring nitrogen (N3). royalholloway.ac.uk In some complexes, particularly those involving dimethylformamide as a solvent, coordination through the exocyclic amino group was observed instead. royalholloway.ac.uk The study also noted that 2-bromo-5-nitrothiazole failed to form similar complexes, suggesting that the electronic nature of the C2 substituent plays a role in the coordinating ability of the ligand. royalholloway.ac.uk

The nitro group itself is known to participate in coordination, although it is less common with 3d transition metals where coordination through carboxylate groups, if present, is preferred. mdpi.com For this compound, coordination is most likely to occur via the N3 atom, with the possibility of weaker interactions or bridging involving the nitro group's oxygen atoms, depending on the metal ion and reaction conditions.

Table 2: Potential Coordination Sites and Properties

Potential Donor Atom Type Comments
N3 (Ring Nitrogen) Hard Base Most probable primary coordination site. royalholloway.ac.uknih.gov
S1 (Ring Sulfur) Soft Base Possible coordination site for soft metals. nih.gov

Mechanistic Investigations of Intramolecular Rearrangements

The thiazole ring and its derivatives can undergo several types of intramolecular rearrangements, often under acidic, basic, or thermal conditions.

Dimroth-Type Rearrangement: The Dimroth rearrangement is a well-known reaction in heterocyclic chemistry, typically involving the switching of endocyclic and exocyclic nitrogen atoms in systems like 1,2,3-triazoles. wikipedia.orgresearchgate.net A related "Dimroth-type" N/S-interchange has been reported for imidazolidinethione-containing systems, which rearrange under acidic conditions to form an imidazo[4,5-d]thiazolone core. nih.gov This process involves the acid-induced opening of the thione-containing ring, followed by recyclization involving the sulfur atom as the nucleophile. nih.gov While not directly observed for this compound itself, this demonstrates a plausible rearrangement pathway for related sulfur-containing heterocyclic systems.

Nitramino-Aminothiazole Rearrangement: A relevant rearrangement is observed during the synthesis of 2-amino-5-nitrothiazole. The direct nitration of 2-aminothiazole (B372263) with a mixture of nitric and sulfuric acids first produces 2-nitramino-thiazole. Upon heating, this intermediate rearranges to yield the final product, 2-amino-5-nitrothiazole, where the nitro group has migrated from the exocyclic nitrogen to the C5 position of the ring. google.com This highlights the mobility of the nitro group under certain conditions in the thiazole system.

Applications of 4 Methyl 5 Nitro 1,3 Thiazole in Organic Synthesis

As a Scaffold for Novel Heterocyclic Architectures

The 4-methyl-5-nitro-1,3-thiazole moiety is a key precursor for the synthesis of various fused heterocyclic systems. A prominent application is in the construction of thiazolo[3,2-a]pyrimidines, a class of compounds with significant biological activities. The synthesis of these fused systems often involves the reaction of a 2-aminothiazole (B372263) derivative with a suitable dielectrophilic partner.

For instance, the three-component reaction of a 2-aminothiazole, an aromatic aldehyde, and ethyl acetoacetate (B1235776) provides a direct route to thiazolo[3,2-a]pyrimidine derivatives. researchgate.net While a specific example utilizing 2-amino-4-methyl-5-nitrothiazole in this named reaction is not extensively documented, the general reactivity pattern of 2-aminothiazoles suggests its potential as a substrate. Another approach involves the cyclodehydration of precursor molecules, such as ethyl 6-methyl-4-(substituted)phenyl-2-(substituted)-phenacylthio-1,4-dihydropyrimidine-5-carboxylate hydrobromide, using polyphosphoric acid to yield the corresponding thiazolo[3,2-a]pyrimidine compounds. nih.gov

Furthermore, the 2-amino-4-methyl-5-nitrothiazole scaffold can be elaborated into more complex fused systems. For example, it serves as a starting material for the synthesis of 2-amino-5-methyl-7H-1,3,4-thiadiazolo[3,2-a]pyrimidin-7-ones through a multi-step sequence involving reaction with diketene, subsequent cyclocondensation, and displacement of a bromo substituent with various amines. researchgate.net

The following table summarizes representative examples of fused heterocyclic architectures derived from thiazole (B1198619) precursors:

Starting Thiazole DerivativeReagentsFused HeterocycleReference
2-AminothiazoleAromatic aldehyde, Ethyl acetoacetateThiazolo[3,2-a]pyrimidine researchgate.net
Ethyl 6-methyl-4-(substituted)phenyl-2-(substituted)-phenacylthio-1,4-dihydropyrimidine-5-carboxylate hydrobromidePolyphosphoric acidThiazolo[3,2-a]pyrimidine nih.gov
2-Bromo-5-amino-1,3,4-thiadiazole (derived from a thiazole precursor)Diketene, Amines2-Amino-5-methyl-7H-1,3,4-thiadiazolo[3,2-a]pyrimidin-7-one researchgate.net

Role as a Precursor in the Synthesis of Complex Organic Molecules

The inherent reactivity of this compound and its amino-substituted analogue makes them valuable starting materials for the synthesis of more elaborate and biologically relevant molecules. The nitro group, in particular, can be a handle for further functionalization or can influence the reactivity of the thiazole ring.

A significant application is in the preparation of semicarbazone derivatives with potential biological activities. For example, 2-amino-5-nitrothiazole (B118965) can be converted to 1-(5-nitrothiazol-2-yl)urea, which is then reacted with various aldehydes and ketones to synthesize a library of 2-amino-5-nitrothiazole derived semicarbazones. nih.gov These molecules have been investigated as potential inhibitors of enzymes like monoamine oxidase and cholinesterase. nih.gov

Moreover, the 2-amino-5-nitrothiazole core is a key component in analogues of the broad-spectrum antimicrobial agent nitazoxanide. nih.gov By modifying the head group of nitazoxanide, researchers have synthesized libraries of 2-amino-5-nitrothiazole amide analogues to explore their antibacterial and antiparasitic activities. nih.gov

The following table highlights examples of complex organic molecules synthesized from 2-amino-5-nitrothiazole precursors:

PrecursorReactionProduct ClassApplicationReference
2-Amino-5-nitrothiazoleConversion to 1-(5-nitrothiazol-2-yl)urea followed by condensation with aldehydes/ketonesSemicarbazonesEnzyme inhibition nih.gov
2-Amino-5-nitrothiazoleAmide coupling and other modificationsNitazoxanide analoguesAntibacterial, Antiparasitic nih.gov

Utilization in Multi-Component Reactions

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules in a single step. The thiazole nucleus, including derivatives of this compound, can participate in various MCRs to generate diverse heterocyclic libraries.

One notable example is the multicomponent synthesis of 3-cyano-4-imino-2-methylthio-8-nitro-4H-pyrimido[2,1-b] researchgate.netnih.govbenzothiazole and its derivatives. This reaction involves heating a mixture of 2-amino-6-nitrobenzothiazole (B160904) (a related heterocyclic amine) and bis(methylthio)methylene malononitrile (B47326) with various amines, phenols, or active methylene (B1212753) compounds. rroij.com The general principle of utilizing an amino-heterocycle in such a reaction suggests the potential for 2-amino-4-methyl-5-nitrothiazole to act as a similar component.

The versatility of 2-aminothiazoles is further demonstrated in their use in the synthesis of pyran derivatives through MCRs. For instance, the multi-component reaction of a 2-aminothiazole derivative, substituted benzaldehydes, and ethyl cyanoacetate (B8463686) can yield pyran scaffolds. mdpi.com Similarly, reaction with substituted benzaldehydes and thiourea (B124793) can produce pyrimidine (B1678525) derivatives. mdpi.com

Formation of C-C and C-Heteroatom Bonds at the Thiazole Ring

The thiazole ring in this compound and its derivatives provides sites for the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-S, etc.) bonds, allowing for the introduction of diverse substituents and the construction of more complex structures.

The amino group of 2-amino-4-methyl-5-nitrothiazole is a key site for C-N bond formation. It can readily undergo reactions with various electrophiles. For example, it can be acylated or can react with isothiocyanates to form thiourea derivatives. mdpi.com The synthesis of semicarbazones, as mentioned earlier, also relies on the reactivity of the amino group to form a new C-N bond. nih.gov

While specific examples of palladium-catalyzed cross-coupling reactions directly on the this compound ring are not extensively reported, the general utility of such reactions for functionalizing heterocyclic rings is well-established. These reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming C-C bonds and could potentially be applied to halogenated derivatives of this compound.

The following table provides examples of bond formations on the thiazole ring:

Reaction TypeReagentsBond FormedProduct TypeReference
AcylationAcid chlorides/anhydridesC-NAmides mdpi.com
Reaction with IsothiocyanatesIsothiocyanatesC-NThioureas mdpi.com
Semicarbazone formationAldehydes/KetonesC=NSemicarbazones nih.gov

Directed Ortho-Metallation Strategies (if applicable)

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. organic-chemistry.orgbaranlab.org

However, in the broader context of thiazole chemistry, DoM has been applied. For other substituted thiazoles, functional groups such as amides or methoxy (B1213986) groups can act as effective DMGs. organic-chemistry.orgbaranlab.org For a DoM strategy to be potentially applicable to a this compound system, a suitable directing group would likely need to be installed on the ring, or the existing substituents would need to be modified to facilitate the desired regioselective lithiation. Further research would be required to explore the feasibility and specific conditions for such transformations on this particular nitrothiazole derivative.

Biological Activity and Mechanistic Investigations of 4 Methyl 5 Nitro 1,3 Thiazole and Its Analogs

Molecular Target Identification and Characterization

Identifying the specific molecular targets of a compound is a critical step in understanding its mechanism of action. For 4-methyl-5-nitro-1,3-thiazole and its analogs, this has been primarily explored through in vitro enzyme inhibition studies and computational docking simulations.

Analogs of this compound have been shown to inhibit several key enzymes implicated in various diseases.

Urease Inhibition: A series of nitrothiazolacetamide thioquinazolinone derivatives were synthesized and evaluated for their ability to inhibit urease, a nickel-containing enzyme involved in pathologies such as peptic ulcers and urinary tract infections caused by bacteria like Helicobacter pylori and Proteus vulgaris. All tested compounds showed significant inhibition against urease, with IC₅₀ values ranging from 2.22 to 8.43 µM, which was considerably more potent than the standard inhibitor, thiourea (B124793) (IC₅₀ = 22.50 µM). nih.gov Kinetic analysis of the most potent derivative, compound 8h , revealed an uncompetitive pattern of inhibition against urease, indicating that the inhibitor binds to the enzyme-substrate complex. nih.gov

Monoamine Oxidase (MAO) and Cholinesterase (ChE) Inhibition: In the context of neurodegenerative diseases, 2-amino-5-nitrothiazole (B118965) derived semicarbazones were investigated as potential inhibitors of MAO and cholinesterase enzymes. tandfonline.com Most of these analogs displayed preferential inhibition towards MAO-B, an enzyme involved in the degradation of dopamine. This research highlighted that a small heteroaryl ring, such as the 5-nitrothiazole (B1205993) moiety, attached to the semicarbazone template is a key requirement for selective MAO-B inhibition. tandfonline.com

Pyruvate:Ferredoxin Oxidoreductase (PFOR) Inhibition: The well-known antiparasitic drug Nitazoxanide, which features a 2-amino-5-nitrothiazole core structure, and its analogs have been studied for their inhibitory effects on pyruvate:ferredoxin oxidoreductase (PFOR). nih.gov This enzyme is crucial for the anaerobic energy metabolism of certain bacteria and protozoa. A library of 39 analogs was assayed, demonstrating that inhibition of PFOR is a key part of their antimicrobial mechanism. nih.gov

Analog ClassTarget EnzymeKey FindingsKinetic ProfileReference
Nitrothiazolacetamide ThioquinazolinonesUreasePotent inhibition (IC₅₀ = 2.22 - 8.43 µM), surpassing standard thiourea.Uncompetitive Inhibition nih.gov
2-Amino-5-nitrothiazole SemicarbazonesMonoamine Oxidase B (MAO-B)Preferential and selective inhibition of MAO-B over MAO-A.Not specified tandfonline.com
2-Amino-5-nitrothiazole Amide AnaloguesPyruvate:Ferredoxin Oxidoreductase (PFOR)Inhibition of PFOR is a primary mechanism of antimicrobial action.Not specified nih.gov

Receptor binding assays are fundamental in vitro tools used to determine if a ligand binds to a specific receptor and to quantify its binding affinity. nih.govmerckmillipore.com These assays typically involve incubating a receptor source with a labeled ligand, and then measuring the amount of bound ligand, often through techniques like filtration or scintillation proximity assay (SPA). nih.govmerckmillipore.com

While extensive in vitro receptor binding assay data for this compound itself is not prominent in the reviewed literature, computational molecular docking studies have provided significant insights into the binding interactions of its analogs. For instance, 2-amino-5-nitrothiazole derived semicarbazones were docked into the catalytic site of MAO-A. tandfonline.com These in silico studies showed that the compounds occupied the active site, framed within a binding pocket composed of key amino acid residues including Ile180, Tyr197, Phe208, Ile335, Tyr407, and Tyr444, as well as the FAD cofactor. tandfonline.com This virtual analysis of ligand-receptor complexes provides a molecular basis for the observed enzyme inhibition and guides the design of more potent and selective inhibitors. tandfonline.com

Cellular Pathway Modulation

The biological activity of a compound is ultimately realized through its modulation of cellular pathways. Studies in isolated cell lines provide a controlled environment to investigate these effects.

Analogs of this compound have demonstrated significant activity against a range of pathogenic microorganisms and cancer cell lines.

Anticancer Activity: The antitumor potential of various thiazole (B1198619) derivatives has been evaluated against human cancer cell lines. In one study, new thiazole derivatives synthesized from 4-methyl-2-phenylthiazole-5-carbohydrazide were tested against Hepatocellular carcinoma (HepG-2) cells, with the most promising compounds showing IC₅₀ values as low as 1.61 µg/mL. mdpi.com Another analog, a thiourea derivative, proved lethal to the HS 578T breast cancer cell line with an IC₅₀ value of 0.8 µM. mdpi.com

Antimicrobial Activity: The antimicrobial properties of this class of compounds are well-documented. Head group analogs of nitazoxanide, which contain the 2-amino-5-nitrothiazole structure, were effective in suppressing the growth of clinically relevant bacteria such as Helicobacter pylori, Campylobacter jejuni, and Clostridium difficile. nih.gov Furthermore, derivatives of 4-methyl-1,2,3-thiadiazole (B96444) (a structural isomer) showed potent activity against Gram-positive bacteria, with one 5-nitro-2-furoyl derivative exhibiting a minimum inhibitory concentration (MIC) as low as 1.95 µg/mL. mdpi.com Another study on 5-nitroimidazole-based 1,3,4-thiadiazoles, which are heterocyclic analogs, demonstrated strong activity against 20 clinical isolates of H. pylori, with some derivatives being highly effective at concentrations where the standard drug metronidazole (B1676534) showed no activity. nih.gov

Analog ClassTarget Cell Line / OrganismObserved ActivityReference
4-Methyl-2-phenylthiazole-5-carbohydrazide derivativesHepatocellular carcinoma (HepG-2)IC₅₀ = 1.61 µg/mL for the most active compound. mdpi.com
Thiazolopyridazine thiourea derivativeBreast cancer (HS 578T)IC₅₀ = 0.8 µM. mdpi.com
2-Amino-5-nitrothiazole amide analoguesHelicobacter pylori, Campylobacter jejuni, Clostridium difficileEffective growth suppression. nih.gov
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide derivativesGram-positive bacteriaMIC values ranging from 1.95–15.62 µg/mL. mdpi.com
5-Nitroimidazole-based 1,3,4-thiadiazolesHelicobacter pylori (20 clinical isolates)Strong activity (inhibition zone > 20 mm at 0.5 µg/disc). nih.gov

A thorough understanding of a compound's mechanism requires analysis of its impact on fundamental cellular processes like gene expression and protein synthesis. Currently, detailed studies focusing specifically on how this compound or its direct analogs alter transcriptional and translational pathways are not extensively reported in the available scientific literature. This represents a significant area for future research, which could further elucidate the downstream cellular consequences of target engagement and explain the observed phenotypic effects, such as cytotoxicity or growth inhibition.

Structure-Activity Relationships (SAR) for Mechanistic Elucidation at the Molecular Level

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity, which in turn provides insights into its mechanism of action at the molecular level.

For the anti-urease activity of nitrothiazolacetamide thioquinazolinone derivatives, SAR analysis revealed that aromatic substitutions on the quinazolinone ring were generally more potent than aliphatic substitutions. nih.gov Furthermore, the length of an alkyl linker between the quinazolinone core and an aryl pendant influenced activity, with longer linkers appearing to improve urease inhibition. nih.gov

In the case of anticonvulsant thiazole-linked (arylalkyl) azoles, SAR analysis demonstrated that analogs incorporating a 1,2,4-triazole (B32235) ring exhibited the highest anticonvulsant properties. mdpi.com The presence of electron-withdrawing groups, such as halogens, on a phenyl ring attached to the thiazole core was also found to be important for activity. mdpi.com

For the anti-H. pylori activity of 5-nitroimidazole-based 1,3,4-thiadiazole (B1197879) analogs, the nature of the substituent at the 2-position of the thiadiazole ring was critical. A compound featuring a 3,5-dimethylpiperazinyl moiety was identified as the most potent in the series, suggesting that specific steric and electronic features of this group are key for strong interaction with the biological target in H. pylori. nih.gov

In a series of antitumor thiazole derivatives, the combination of a thiazole ring with a 1,3,4-thiadiazole ring was identified as an essential requirement for cytotoxicity. mdpi.com The presence of an electron-donating methyl group on an attached phenyl ring was also shown to increase activity. mdpi.com

Antimicrobial Mechanisms of Action in Cell-Based Models

The antimicrobial effects of this compound and its analogs are attributed to a variety of mechanisms that disrupt essential cellular processes in bacteria, fungi, and parasites. The presence of the nitro group on the thiazole ring is frequently suggested as a key chemical feature responsible for their potent antimicrobial activities, particularly against anaerobic bacteria. nih.gov

Inhibition of Cell Wall Synthesis:

Certain phenylthiazole derivatives have been identified as potent inhibitors of bacterial cell wall synthesis. nih.gov These compounds exert a rapid bactericidal effect by targeting the peptidoglycan biosynthesis pathway. nih.govresearchgate.net The mechanism involves the inhibition of key enzymes required for the formation of the peptidoglycan layer, which is crucial for maintaining the structural integrity of the bacterial cell. libretexts.orgbasicmedicalkey.com For instance, some phenylthiazole compounds have been shown to inhibit undecaprenyl diphosphate (B83284) phosphatase (UPPP) and undecaprenyl diphosphate synthase, enzymes essential for the recycling of the lipid carrier involved in peptidoglycan precursor transport. nih.gov This disruption leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis. nih.gov

Inhibition of DNA Replication:

Nitroheterocyclic compounds, a class to which this compound belongs, are known to interfere with nucleic acid synthesis. nih.govstudy.com Their ability to inhibit DNA synthesis is often correlated with their electron-affinity. nih.gov The mechanism can involve the metabolic reduction of the nitro group under anaerobic conditions, leading to the formation of reactive intermediates that can cause DNA damage, such as single-strand breaks. nih.gov This damage can inhibit the initiation of DNA replicons and subsequent DNA chain elongation, ultimately proving cytotoxic to the microbe. nih.gov While some antibiotics target DNA replication indirectly by inhibiting enzymes like DNA gyrase, there is growing interest in compounds that directly target the bacterial replisome, including the replicative polymerases PolC and DnaE. mdpi.commdpi.com

Inhibition of Protein Synthesis:

The inhibition of protein synthesis is another mechanism through which antimicrobial agents can act. This can occur at various stages of translation, from the initiation to the elongation and termination of polypeptide chains. While specific studies on this compound's direct inhibition of protein synthesis in bacteria or fungi are not extensively detailed in the provided context, some thiazolide derivatives have been shown to inhibit protein translation in cancer cells via the mTOR pathway, which could suggest a potential for similar mechanisms in microbial systems. nih.gov In fungi, targeting the biosynthesis of essential amino acids is a viable strategy, as several enzymes in these pathways are specific to fungi and absent in humans. nih.gov Inhibitors of these pathways can lead to a depletion of essential amino acids, thereby halting protein synthesis and fungal growth. nih.gov Ribosome-inactivating proteins (RIPs) represent another class of protein synthesis inhibitors, acting by enzymatically damaging ribosomal RNA. mdpi.com

Table 1: Antimicrobial Mechanisms of Thiazole Analogs

Mechanism of Action Target Organism(s) Specific Target/Pathway Reference(s)
Inhibition of Cell Wall Synthesis Bacteria (e.g., Vancomycin-resistant Enterococci) Peptidoglycan biosynthesis (e.g., UPPP, undecaprenyl diphosphate synthase) nih.govresearchgate.net
Inhibition of DNA Replication Bacteria Initiation of DNA replicons, DNA chain elongation nih.gov
Inhibition of Protein Synthesis Fungi, Parasites Amino acid biosynthesis, Ribosomal function nih.govnih.govmdpi.com

Anti-proliferative Mechanisms in Cancer Cell Lines

Thiazole derivatives, including analogs of this compound, have demonstrated significant anti-proliferative activity against various cancer cell lines. Their mechanisms of action are multifaceted, often involving the induction of programmed cell death (apoptosis) and the disruption of the cell cycle. nih.govmdpi.com

Apoptosis Induction:

A primary mechanism by which thiazole derivatives exert their anticancer effects is through the induction of apoptosis. nih.govnih.gov Studies on novel 2-amino-5-benzylthiazole derivatives have shown their ability to induce apoptosis in human leukemia cells. ukrbiochemjournal.org This is achieved through the activation of key apoptotic signaling pathways, including the cleavage of PARP1 and caspase 3. ukrbiochemjournal.org Furthermore, these compounds can modulate the expression of Bcl-2 family proteins, leading to an increase in the levels of pro-apoptotic proteins like Bim and a decrease in anti-apoptotic proteins such as Bcl-2. ukrbiochemjournal.orgfrontiersin.org Some derivatives have also been found to cause DNA fragmentation and single-strand breaks in cancer cells, further contributing to the apoptotic process. nih.govukrbiochemjournal.org The induction of apoptosis by these compounds can proceed through the intrinsic (mitochondrial) pathway, which is often mediated by an increase in reactive oxygen species (ROS). frontiersin.org

Cell Cycle Arrest:

In addition to inducing apoptosis, certain thiazole-containing compounds can inhibit cancer cell proliferation by causing cell cycle arrest. nih.govnih.gov For example, the thiazolides Nitazoxanide (NTZ) and its bromo-derivative RM4819 have been shown to inhibit the proliferation of colon carcinoma cell lines by promoting a G1 phase cell cycle arrest. nih.gov This arrest is mediated by the inhibition of protein translation through the mTOR/c-Myc/p27 pathway, which is likely a consequence of the inhibition of mitochondrial respiration. nih.gov Other thiazole derivatives have been observed to cause cell cycle arrest at the G2/M phase. nih.govmdpi.com The ability of these compounds to halt the cell cycle at different phases prevents cancer cells from dividing and proliferating. frontiersin.orgmdpi.com

Specific Protein Inhibition Pathways:

The anticancer activity of thiazole derivatives is also linked to their ability to inhibit specific protein kinases that are often deregulated in cancer. nih.govnih.gov Thiazole-based compounds have been developed as inhibitors of various kinases, including serine/threonine kinases and tyrosine kinases. nih.gov For instance, aminothiazole derivatives have been identified as specific inhibitors of Aurora kinases, which play a crucial role in mitosis and are overexpressed in several cancers. nih.gov Other 2-aminobenzothiazole (B30445) analogs have been developed as potent inhibitors of EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), both of which are key targets in cancer therapy due to their roles in cell proliferation and angiogenesis, respectively. nih.gov By targeting these specific protein kinases, thiazole derivatives can disrupt the signaling pathways that drive tumor growth and progression. nih.gov

Table 2: Anti-proliferative Mechanisms of Thiazole Analogs in Cancer Cells

Mechanism of Action Cancer Cell Line(s) Key Molecular Events Reference(s)
Apoptosis Induction Human leukemia cells, Colorectal cancer cells PARP1 and caspase 3 cleavage, increased Bim, decreased Bcl-2, DNA fragmentation nih.govukrbiochemjournal.orgfrontiersin.org
Cell Cycle Arrest Colorectal cancer cells G1 phase arrest via mTOR/c-Myc/p27 pathway inhibition nih.gov
HepG2 cells G2/M phase arrest nih.gov
Specific Protein Inhibition Various cancers Inhibition of Aurora kinases, EGFR, VEGFR-2 nih.govnih.gov

Interaction with Biomolecules

The biological activities of this compound and its analogs are fundamentally rooted in their interactions with essential biomolecules such as DNA, RNA, and proteins. Biophysical methods are employed to elucidate the nature and extent of these interactions.

Interaction with DNA:

Nitro-substituted heterocyclic compounds have been shown to interact with DNA, and this interaction is often enhanced under hypoxic conditions. nih.gov The nitro-functionality is crucial for the covalent binding of these compounds to DNA, a process that is typically mediated by the reductive activation of the nitro group. nih.gov This covalent binding can lead to DNA damage, including strand breakage and cross-linking, which can disrupt DNA replication and transcription, ultimately leading to cell death. nih.gov However, not all thiazole derivatives interact with DNA through direct binding or intercalation. Some novel 2-amino-5-benzylthiazole derivatives have been found to cause DNA single-strand breaks and fragmentation in leukemia cells without directly binding to or intercalating with the DNA molecule, suggesting an indirect mechanism of DNA damage. ukrbiochemjournal.org

Interaction with RNA:

The interaction of small molecules with RNA is a growing area of research, as RNA plays a critical role in gene regulation and other cellular processes. mdpi.com While specific studies detailing the interaction of this compound with RNA are not extensively covered in the provided context, the general principles of small molecule-RNA interactions can be considered. RNA binding proteins (RBPs) are key regulators of RNA function, and small molecules can potentially modulate these interactions or bind directly to specific RNA structures. mdpi.com Given that some thiazole derivatives affect protein synthesis, it is plausible that they may interact with components of the translational machinery, such as ribosomal RNA (rRNA) or transfer RNA (tRNA).

Interaction with Proteins:

The interaction of thiazole derivatives with proteins is a cornerstone of their biological activity, particularly in the context of their anticancer effects. As discussed in the previous section, thiazole-based compounds have been successfully designed as inhibitors of various protein kinases. nih.govnih.gov These interactions are often highly specific, with the small molecule binding to the active site or an allosteric site of the target protein, thereby modulating its enzymatic activity. Biophysical techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide detailed atomic-level information about these interactions, guiding the rational design of more potent and selective inhibitors. The interaction of 2-amino-5-nitrothiazole with metal ions, such as Ni(II), has also been studied, indicating that the amino group can participate in metal-ligand interactions. This suggests that the thiazole scaffold can interact with metalloproteins as well.

Table 3: Interactions of Thiazole Analogs with Biomolecules

Biomolecule Type of Interaction Consequence of Interaction Reference(s)
DNA Covalent binding (nitro-dependent), Indirect damage DNA strand breakage, inhibition of replication and transcription ukrbiochemjournal.orgnih.gov
RNA Potential interaction with rRNA, tRNA Possible modulation of protein synthesis mdpi.com
Proteins Inhibition of enzymatic activity (e.g., kinases), Metal-ligand interactions Disruption of signaling pathways, modulation of protein function nih.govnih.gov

Analytical Methodologies for Research Scale Characterization and Quantification of 4 Methyl 5 Nitro 1,3 Thiazole

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental for separating 4-Methyl-5-nitro-1,3-thiazole from impurities, reaction byproducts, and other components of a mixture. These techniques are crucial for both qualitative purity assessment and preparative isolation.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method is critical for achieving accurate and reproducible results.

A common approach for the analysis of polar aromatic compounds is reversed-phase HPLC. Method development would involve the systematic optimization of several key parameters. A C18 stationary phase is often a suitable starting point due to its hydrophobicity, which allows for the retention of moderately polar compounds. The mobile phase typically consists of a mixture of an aqueous component (like deionized water) and an organic modifier (such as acetonitrile (B52724) or methanol). The inclusion of an acid, such as formic acid or phosphoric acid, in the mobile phase can help to ensure sharp peak shapes by suppressing the ionization of any acidic or basic functional groups.

Isocratic elution, where the mobile phase composition remains constant, can be effective for simple mixtures. However, for more complex samples containing impurities with a wide range of polarities, a gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred to ensure adequate resolution of all components and to shorten the analysis time. Detection is typically achieved using a UV-Vis detector, as the nitroaromatic structure of this compound is expected to exhibit strong absorbance in the UV region. The selection of the detection wavelength is optimized to maximize sensitivity for the target analyte.

Table 1: Exemplary HPLC Method Parameters for this compound Analysis
ParameterCondition
ColumnReversed-Phase C18 (e.g., 5 µm, 4.6 x 250 mm)
Mobile PhaseA: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile
ElutionGradient: 5% B to 95% B over 20 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength270 nm
Injection Volume10 µL

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Due to the relatively low volatility of this compound, direct analysis by GC may be challenging and could require high inlet and oven temperatures, which might risk thermal degradation of the analyte.

For successful GC analysis, derivatization may be necessary to increase the volatility and thermal stability of the compound. For instance, if the compound were susceptible to reduction, the nitro group could potentially be converted to a more volatile amine derivative. However, this approach would be more suitable for the analysis of its metabolites or degradation products rather than the parent compound itself. nih.gov

If direct analysis is attempted, a high-temperature capillary column with a polar stationary phase would be required to achieve adequate separation and peak shape. The selection of the injection technique is also critical; a split/splitless injector is common, with the split ratio adjusted based on the sample concentration. Flame Ionization Detection (FID) is a common choice for organic compounds, although a Nitrogen-Phosphorus Detector (NPD) would offer greater selectivity and sensitivity for a nitrogen-containing compound like this compound.

Thin-Layer Chromatography (TLC) is an indispensable tool for the rapid and cost-effective monitoring of chemical reactions, such as the synthesis of this compound. nih.gov It allows for the qualitative assessment of the progress of a reaction by visualizing the consumption of starting materials and the formation of the product. nih.gov

A typical TLC setup for this compound would involve a silica (B1680970) gel plate as the stationary phase, which is a polar adsorbent. The mobile phase, or eluent, would be a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The polarity of the mobile phase is optimized to achieve a good separation between the starting materials, product, and any byproducts. An ideal separation would result in a distinct spot for the product with a retention factor (Rf) value typically between 0.3 and 0.5.

Visualization of the separated spots on the TLC plate can often be achieved under UV light (at 254 nm), as the conjugated system of this compound is expected to absorb UV radiation. For compounds that are not UV-active or for better visualization, various staining reagents can be used.

Table 2: Typical TLC System for Monitoring the Synthesis of this compound
ParameterDescription
Stationary PhaseSilica Gel 60 F254
Mobile PhaseHexane:Ethyl Acetate (e.g., 7:3 v/v)
VisualizationUV light (254 nm)

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric methods are widely used for the quantitative determination of compounds that absorb electromagnetic radiation. These techniques are based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

UV-Visible (UV-Vis) spectrophotometry is a simple, rapid, and cost-effective method for the quantitative analysis of this compound. The presence of the nitro group and the thiazole (B1198619) ring, which are chromophores, results in the absorption of light in the UV-Vis region of the electromagnetic spectrum. isca.me

To perform a quantitative analysis, a solution of the compound is prepared in a suitable solvent that does not absorb in the same region as the analyte. The UV-Vis spectrum of the solution is then recorded to determine the wavelength of maximum absorbance (λmax). A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. The molar absorptivity (ε) is a measure of how strongly the compound absorbs light at a particular wavelength and is a constant for a given substance at a specific wavelength and in a particular solvent.

Table 3: Expected UV-Vis Spectrophotometric Data for this compound in Ethanol
ParameterValue
λmax~270 - 320 nm
Molar Absorptivity (ε)~10,000 - 15,000 L·mol-1·cm-1
SolventEthanol or Methanol

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a substance that has absorbed light. While some thiazole derivatives are known to exhibit fluorescence, the presence of a nitro group in the structure of this compound is expected to significantly quench any potential fluorescence. nih.govnih.gov

The nitro group is a well-known fluorescence quencher due to its electron-withdrawing nature, which promotes non-radiative decay pathways for the excited state. This phenomenon, known as intramolecular charge transfer (ICT), often leads to a very low or non-existent fluorescence quantum yield. nih.gov Therefore, fluorescence spectroscopy is generally not a suitable method for the direct quantitative analysis of this compound. However, should the compound be chemically modified to remove or alter the nitro group, the resulting derivative might exhibit fluorescence, which could then be utilized for sensitive detection.

Electroanalytical Techniques for Redox Characterization

Electroanalytical techniques are powerful tools for investigating the redox behavior of molecules, providing insights into their electron transfer processes. For a nitro-containing heterocyclic compound like this compound, techniques such as cyclic voltammetry and polarography can be employed to characterize the reduction of the nitro group, which is a key feature of its electrochemical signature.

While specific studies on this compound are not extensively documented, the electrochemical behavior of related nitroaromatic and nitroheterocyclic compounds provides a strong basis for understanding its redox characteristics. For instance, studies on nitroimidazole derivatives reveal that the nitro group undergoes a one-electron reduction to form a nitro radical anion. researchgate.net This process is often reversible and is a critical step in the mechanism of action for many biologically active nitro compounds.

Cyclic voltammetry would be a primary technique for characterizing this compound. In a typical experiment, a solution of the compound in a suitable solvent with a supporting electrolyte is subjected to a sweeping potential. The resulting voltammogram would be expected to show a reduction peak corresponding to the formation of the nitro radical anion. The potential at which this reduction occurs provides information about the electron-accepting nature of the molecule. The stability of the generated radical anion can also be assessed by observing the corresponding oxidation peak on the reverse scan. researchgate.net Factors such as the solvent, pH, and the presence of proton donors can significantly influence the electrochemical response.

Table 1: Expected Cyclic Voltammetry Parameters for this compound (Hypothetical Data Based on Analogous Compounds)

ParameterExpected Value/ObservationSignificance
Reduction Potential (Epc) -0.5 to -1.5 V (vs. Ag/AgCl)Indicates the ease of reduction of the nitro group.
Peak Separation (ΔEp) ~60-70 mVSuggests a reversible one-electron transfer process.
Peak Current Ratio (Ipa/Ipc) ~1Indicates the stability of the nitro radical anion.
Effect of Scan Rate Linear increase in peak current with the square root of the scan rateConfirms a diffusion-controlled process.

Note: The values presented in this table are hypothetical and based on the electrochemical behavior of structurally related nitroheterocyclic compounds. Actual experimental values may vary.

Hyphenated Techniques for Structural Confirmation and Trace Analysis (e.g., GC-MS, LC-MS/MS)

Hyphenated techniques, which combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry, are indispensable for the unambiguous structural confirmation and sensitive quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS is a powerful analytical tool. This compound, with its relatively low molecular weight, is likely amenable to GC analysis. In a GC-MS system, the compound is first vaporized and separated from other components in a mixture based on its boiling point and affinity for the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and its characteristic fragment ions are then detected.

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern, which is highly reproducible under standard EI conditions, provides a "fingerprint" for the molecule, allowing for its positive identification. Expected fragmentation pathways for this compound would likely involve the loss of the nitro group (NO2), followed by the cleavage of the thiazole ring. Analysis of structurally similar compounds, such as 2-Amino-5-nitrothiazole (B118965), can provide insights into the probable fragmentation patterns. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For less volatile compounds or for analyses requiring higher sensitivity and specificity, particularly in complex matrices, LC-MS/MS is the technique of choice. researchgate.netnih.gov In this method, the compound is first separated by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). The eluent from the LC column is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

Tandem mass spectrometry (MS/MS) adds another layer of selectivity. The molecular ion (or a prominent adduct ion) of this compound is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) to generate specific product ions, which are then detected in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), is highly specific and allows for the quantification of the target analyte at very low concentrations, even in the presence of interfering substances. usda.gov

Table 2: Postulated GC-MS and LC-MS/MS Parameters for this compound

TechniqueParameterExpected Value/ObservationPurpose
GC-MS Retention TimeDependent on column and temperature programSeparation and initial identification
Molecular Ion (M+)m/z corresponding to the molecular weightConfirmation of molecular weight
Key Fragment IonsLoss of NO2, fragments from thiazole ring cleavageStructural elucidation and confirmation
LC-MS/MS Precursor Ion[M+H]+ or [M+Na]+Selection for fragmentation
Product IonsSpecific fragments resulting from CIDQuantification and confirmation
Collision EnergyOptimized for maximum product ion intensityEfficient fragmentation

Note: The parameters in this table are postulated based on the general principles of mass spectrometry and the analysis of similar compounds. Method development and optimization would be required for the specific analysis of this compound.

Emerging Research Frontiers and Future Directions in 4 Methyl 5 Nitro 1,3 Thiazole Chemistry

Development of Advanced Synthetic Strategies

The synthesis of substituted thiazoles, including 4-methyl-5-nitro-1,3-thiazole, is foundational to its exploration. While traditional methods like the Hantzsch thiazole (B1198619) synthesis have been pivotal, emerging research focuses on developing more efficient, selective, and sustainable synthetic routes. Advanced strategies are moving towards multicomponent reactions (MCRs), which allow for the combination of three or more reactants in a single step, significantly improving operational simplicity and efficiency. jneonatalsurg.com Another promising avenue is the use of one-pot, three-component reactions for synthesizing polysubstituted 2-aminothiazoles, which can be precursors to nitrothiazole derivatives. nih.gov

Flow chemistry is also emerging as a powerful tool. This technique, where reactions are run in a continuously flowing stream rather than in a batch, offers precise control over reaction parameters, leading to higher yields and purity. For a compound like this compound, flow chemistry could enable safer handling of nitration steps, which can be hazardous on a large scale. innovationnewsnetwork.com Furthermore, the development of novel catalytic systems, including copper-catalyzed couplings, is expanding the toolkit for creating complex thiazole derivatives with high efficiency. nih.gov These advanced methods promise to accelerate the synthesis of this compound and its analogues, making them more accessible for further research.

Synthetic StrategyDescriptionPotential Advantage for this compound Synthesis
Multicomponent Reactions (MCRs) Combining three or more reactants in a single, one-pot procedure without isolating intermediates. jneonatalsurg.comIncreased efficiency, reduced waste, and rapid generation of a library of derivatives.
Flow Chemistry Performing chemical reactions in a continuous stream through a reactor. innovationnewsnetwork.comEnhanced safety for hazardous reactions (e.g., nitration), improved scalability, and higher yields.
Novel Catalysis Employing new catalysts, such as copper-based systems, to facilitate bond formation. nih.govAccess to novel disconnections and milder reaction conditions for functionalizing the thiazole core.

Exploration of Novel Reactivity Patterns

Understanding the reactivity of the this compound ring is crucial for developing new applications. The thiazole ring is aromatic, and its reactivity is influenced by the interplay of the sulfur and nitrogen heteroatoms and the attached functional groups. nih.govresearchgate.net Generally, electrophilic substitution is directed to the C5 position, which in this case is already occupied by a nitro group. jneonatalsurg.comresearchgate.net This directs attention to the reactivity of the substituents and the potential for nucleophilic attack.

Future research is likely to focus on the unique reactivity imparted by the electron-withdrawing nitro group. This group significantly influences the electron density of the thiazole ring, potentially enabling novel nucleophilic aromatic substitution (SNAr) reactions. Another area of interest is the reactivity of the methyl group at the C4 position, which could be a handle for functionalization through condensation or oxidation reactions. A particularly novel area of investigation involves the study of different tautomers of related aminohalothiazoles, which can undergo unexpected reactions with nucleophiles like glutathione. rsc.org Exploring whether this compound can participate in similar tautomer-driven reactivity could unveil unprecedented chemical transformations.

Design of Next-Generation Scaffolds for Chemical Biology Tools

The thiazole ring is considered a "privileged structure" in medicinal chemistry, as it is a core component of numerous biologically active compounds and FDA-approved drugs. nih.govnih.gov While this compound itself may be a starting point, its true potential in chemical biology lies in its use as a scaffold for developing next-generation research tools.

The design of such tools involves strategic modification of the core structure to create molecular probes, inhibitors, or labeling agents. For instance, the this compound scaffold can be elaborated with fluorescent tags or photoreactive groups to create probes for identifying biological targets. Given that related 2-amino-5-nitrothiazole (B118965) derivatives have shown activity as inhibitors of enzymes like monoamine oxidase and cholinesterase, this scaffold could be used to design selective inhibitors for studying neurodegenerative diseases. tandfonline.com The fusion of the thiazole ring with other heterocyclic systems, such as pyrazoles or thiadiazoles, has been shown to produce hybrid molecules with enhanced biological activities, opening avenues for creating novel chemical biology tools with unique functionalities. jneonatalsurg.com

Advanced Computational Modeling for Predictive Research

Computational chemistry is becoming an indispensable tool for accelerating research and predicting molecular behavior. For this compound, advanced computational modeling can provide deep insights into its structure, reactivity, and potential biological interactions. Quantum mechanical calculations, such as those using Density Functional Theory (DFT) at the B3LYP/6-31+G* level, can be employed to elucidate complex reaction mechanisms. rsc.org Such studies can, for example, predict the likelihood of tautomer formation and subsequent reactivity, guiding experimental design. rsc.org

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational approach. By building models based on a series of related thiazole derivatives, researchers can predict the biological activity of new analogues of this compound before they are synthesized. nih.gov Molecular docking studies can further predict how these molecules might bind to the active sites of proteins, helping to identify potential biological targets and understand mechanisms of action at the molecular level. tandfonline.com These predictive models save significant time and resources in the discovery process.

Computational MethodApplication for this compound ResearchReference
Quantum Mechanics (DFT) Elucidating reaction mechanisms, predicting transition states, and understanding electronic structure. rsc.org
QSAR Modeling Predicting biological activity based on chemical structure to guide the design of new derivatives. nih.gov
Molecular Docking Simulating the binding of the molecule to protein targets to predict potential biological interactions. tandfonline.com

Role in Supramolecular Chemistry and Materials Science

Beyond its biological potential, the structural features of this compound make it an intriguing building block for supramolecular chemistry and materials science. The aromatic thiazole ring can participate in π-π stacking interactions, a key driving force in the self-assembly of molecules. The nitro group, with its electronegative oxygen atoms, is a potential hydrogen bond acceptor, enabling the formation of ordered, multi-molecular architectures.

Future research could explore the incorporation of the this compound moiety into larger molecular frameworks, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). In this context, the thiazole unit would act as a directed structural linker. Its integration into polymers could also be investigated to create materials with specific electronic or recognition capabilities. The focus in this emerging frontier is not on the intrinsic properties of the molecule itself, but on how its specific shape and electronic features can be used to construct complex, functional supramolecular systems and advanced materials.

Unexplored Mechanistic Pathways in Biological Systems

While the biological activities of many thiazole derivatives are known, the precise mechanistic pathways are often not fully understood. For this compound, a key unexplored area is the role of the nitro group in its biological interactions. In many nitroaromatic and nitroheterocyclic compounds, the nitro group can undergo enzymatic reduction within cells to form highly reactive species, such as nitroso and hydroxylamino intermediates, or radical anions. These reactive species can then interact covalently with cellular macromolecules like proteins and DNA, leading to various biological effects.

Investigating whether this compound acts as a bioreductive agent is a critical future direction. This would involve detailed metabolic studies to identify reduction products and experiments to determine if it can induce oxidative stress or form adducts with biological nucleophiles. Furthermore, related 5-nitrothiazole (B1205993) compounds have been explored as inhibitors of specific enzymes. tandfonline.com Unraveling the detailed kinetics and the specific non-covalent and covalent interactions that govern the inhibition of target proteins by the this compound scaffold represents a significant frontier in understanding its potential biological role.

Integration with Artificial Intelligence and Machine Learning for Chemical Discovery

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